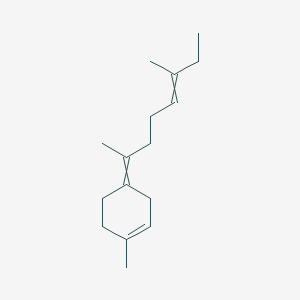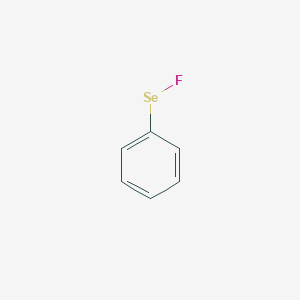
Benzeneselenenyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneselenenyl fluoride is an organoselenium compound with the molecular formula C6H5SeF. It is known for its unique reactivity and has been utilized in various organic synthesis processes. The compound is characterized by the presence of a selenium-fluorine bond, which imparts distinct chemical properties.
Méthodes De Préparation
Benzeneselenenyl fluoride can be synthesized through several methods. One common approach involves the reaction of silver(I) fluoride with benzeneselenenyl bromide in dichloromethane under ultrasound irradiation . This method generates this compound in situ, which can then be used for further reactions. Another method involves the use of gold-catalyzed hydrofluorination of internal alkynes .
Analyse Des Réactions Chimiques
Benzeneselenenyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkynes to form 2-fluoro-1-alkenyl phenyl selenides.
Substitution Reactions: The selenium-fluorine bond can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The selenium center can undergo oxidation and reduction reactions, altering the oxidation state of selenium.
Common reagents used in these reactions include silver(I) fluoride, benzeneselenenyl bromide, and gold catalysts. The major products formed from these reactions are typically fluoroalkyl selenides and alkenyl fluorides .
Applications De Recherche Scientifique
Benzeneselenenyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the fluoroselenenylation of alkynes and alkenes, providing access to fluoroalkyl selenides.
Medicinal Chemistry: The compound’s unique reactivity makes it a valuable tool for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of fluorinated building blocks for advanced materials.
Mécanisme D'action
The mechanism of action of benzeneselenenyl fluoride involves the electrophilic addition to unsaturated carbon-carbon bonds. The selenium-fluorine bond acts as an electrophile, facilitating the addition to alkynes and alkenes. The molecular targets include the carbon-carbon triple and double bonds, leading to the formation of fluoroalkyl selenides .
Comparaison Avec Des Composés Similaires
Benzeneselenenyl fluoride can be compared with other similar compounds such as:
Benzeneselenenyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Benzeneselenenyl Bromide: Used as a precursor in the synthesis of this compound.
Phenylselenyl Fluoride: Another organoselenium compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its selenium-fluorine bond, which imparts distinct reactivity compared to its chlorine and bromine analogs .
Propriétés
Numéro CAS |
129803-02-7 |
|---|---|
Formule moléculaire |
C6H5FSe |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
phenyl selenohypofluorite |
InChI |
InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
SFLZAGHDDSMQPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
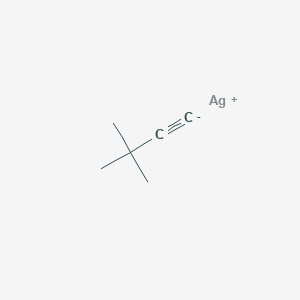
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
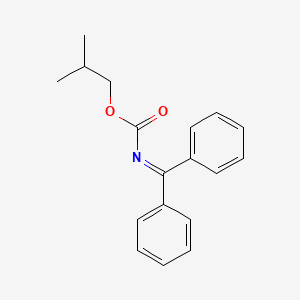


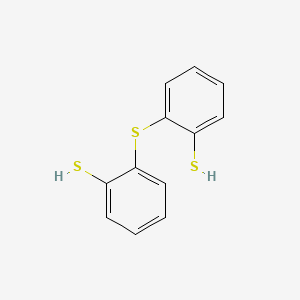
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
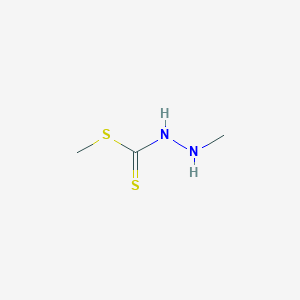
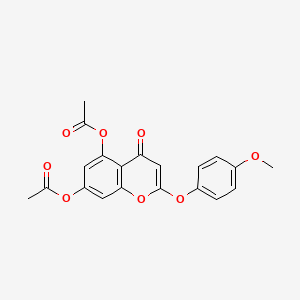
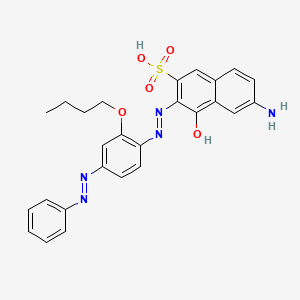
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
